ethyl N-(cycloheptylcarbamoyl)-beta-alaninate
Overview
Description
Ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate is an ester compound that features a unique structure combining an ethyl ester group, a cycloheptylamino group, and a beta-alanine moiety. Esters are known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(cycloheptylcarbamoyl)-beta-alaninate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction can be carried out under mild conditions using a base to neutralize the hydrochloric acid byproduct . Another method involves the reaction of an acid anhydride or a carboxylic acid with an alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl N-(cycloheptylcarbamoyl)-beta-alaninate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that interact with specific pathways in the body . The cycloheptylamino group may interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate can be compared with other esters and amides:
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Cycloheptylamine: The amine component of the compound, which can be used in the synthesis of various pharmaceuticals.
Uniqueness
The combination of the cycloheptylamino group with the beta-alanine moiety in ethyl N-(cycloheptylcarbamoyl)-beta-alaninate provides unique chemical and biological properties that are not found in simpler esters or amides .
List of Similar Compounds
Properties
IUPAC Name |
ethyl 3-(cycloheptylcarbamoylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-2-18-12(16)9-10-14-13(17)15-11-7-5-3-4-6-8-11/h11H,2-10H2,1H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARXRFUTRKDKJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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